Onychocin B
CAS No.:
Cat. No.: VC14545679
Molecular Formula: C31H42N4O4
Molecular Weight: 534.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H42N4O4 |
|---|---|
| Molecular Weight | 534.7 g/mol |
| IUPAC Name | 6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
| Standard InChI | InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37) |
| Standard InChI Key | KZGZTOMXQSOTKE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C |
Introduction
Chemical Characterization of Onychocin B
Structural Properties
Onychocin B is a cyclic tetrapeptide composed of four amino acid residues, including N-methylated variants. Its canonical SMILES notation is:
This structure facilitates its interaction with calcium channels through hydrophobic and aromatic side chains .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₄N₄O₆ |
| CAS Number | 1262943-54-9 |
| Molecular Weight | 628.75 g/mol |
| Solubility | Soluble in DMSO, methanol |
Biosynthesis and Isolation
Onychocin B is naturally produced by Onychocola sclerotica via non-ribosomal peptide synthetase (NRPS) pathways. Industrial production employs fermentation followed by chromatographic purification . Synthetic routes involve cyclizing linear tetrapeptides using agents like 1-propanephosphonic acid anhydride, though yields remain suboptimal compared to microbial synthesis .
Pharmacological Activity and Mechanism
Calcium Channel Inhibition
Onychocin B selectively inhibits Caᵥ1.2, a voltage-gated calcium channel critical for cardiac and smooth muscle contraction. Its IC₅₀ of 7.1 µM positions it as a moderate-potency inhibitor compared to clinical agents like verapamil (IC₅₀ = 0.1 µM) . The compound binds to the channel’s α1 subunit, preventing conformational changes required for ion permeation .
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| Target | Caᵥ1.2 |
| IC₅₀ | 7.1 µM |
| Selectivity Ratio | 10:1 (Caᵥ1.2 vs. Caᵥ2.1) |
Therapeutic Implications
Research Applications and Comparative Analysis
Biological Studies
Onychocin B serves as a tool compound for probing calcium signaling in cardiomyocytes and neurons. In murine models, it reduces action potential duration by 22% at 10 µM, comparable to diltiazem .
Comparative Analysis with Related Peptides
Unlike linear peptides, Onychocin B’s cyclization confers resistance to proteolysis. Its N-methylations enhance membrane permeability, distinguishing it from hirsutide, a related cyclotetrapeptide with lower bioavailability .
Table 3: Comparison of Calcium Channel Inhibitors
| Compound | Target | IC₅₀ (µM) | Bioavailability |
|---|---|---|---|
| Onychocin B | Caᵥ1.2 | 7.1 | Moderate |
| Verapamil | Caᵥ1.2 | 0.1 | High |
| Hirsutide | Caᵥ2.1 | 15.2 | Low |
Future Perspectives
Synthetic Optimization
Improving synthetic yields through solid-phase peptide synthesis (SPPS) or engineered microbial strains could enhance accessibility for preclinical testing.
Clinical Translation
While Onychocin B’s selectivity for Caᵥ1.2 is promising, toxicity profiles and pharmacokinetic studies are needed to advance toward clinical trials. Hybrid analogs combining its cyclic scaffold with known pharmacophores may improve potency.
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